molecular formula C₃H₃Cl₃ B1145497 trans-1,3,3-Trichloro-1-propene CAS No. 2598-01-8

trans-1,3,3-Trichloro-1-propene

Cat. No.: B1145497
CAS No.: 2598-01-8
M. Wt: 145.41
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Description

trans-1,3,3-Trichloro-1-propene (CAS 2598-01-8) is a chlorinated alkene with the molecular formula C₃H₃Cl₃ and a molecular weight of 145.415 g/mol . Structurally, it features a chlorine atom at the 1-position and two additional chlorine atoms at the 3-positions on the propene backbone, with the trans-configuration defining its stereochemistry. This compound is also known by synonyms such as (Trichloromethyl)ethylene and Allyl trichloride . It is used in industrial applications, including chemical synthesis and as an intermediate in agrochemical production .

Properties

CAS No.

2598-01-8

Molecular Formula

C₃H₃Cl₃

Molecular Weight

145.41

Origin of Product

United States

Preparation Methods

Gas-Phase Halogen Exchange Reactions

A prominent method involves the gas-phase reaction of halogenated propane derivatives with hydrogen fluoride (HF) in the presence of chlorine. For example, 1,1,1,3,3-pentachloropropane (240fa) reacts with HF under controlled conditions to yield intermediates such as 1,3,3-trichloro-1,1-difluoropropane (242fa), which subsequently undergoes dehydrohalogenation to form this compound.

Key Reaction Conditions:

  • Temperature: 150–600°C (optimal range: 300–450°C).

  • Catalyst: Chromium-based catalysts or fluorinated metal oxides enhance selectivity.

  • Residence Time: 10–60 seconds to minimize side reactions.

This method achieves >80% conversion efficiency but requires precise control of stoichiometry to avoid over-fluorination.

Stepwise Liquid-Gas Phase Synthesis

Industrial-scale production often employs a two-step process:

  • Liquid-Phase Halogenation:
    1,1,1,3,3-Pentachloropropane (240fa) reacts with HF in a stainless steel autoclave at 50–120°C to form intermediates like 1,3,3-trichloro-1,1-difluoropropane (242fa).

  • Gas-Phase Isomerization:
    The intermediate is vaporized and reacted with chlorine at 400–550°C, promoting isomerization to the trans configuration.

Advantages:

  • Separates volatile by-products (e.g., HCl) via continuous distillation.

  • Reduces tar formation by avoiding prolonged high-temperature exposure.

Catalytic Systems and Their Impact on Isomer Selectivity

Role of Chlorine in Trans-Isomer Formation

Chlorine acts as both a reactant and a catalyst in gas-phase reactions. It facilitates the elimination of HF from intermediates like 242fa, favoring the trans isomer due to steric hindrance during the transition state.

Experimental Data:

Chlorine Concentration (mol%)trans-Isomer Yield (%)cis-Isomer Yield (%)
56238
107822
158515

Data adapted from Patent US9932282B2.

Catalyst Design for Enhanced Efficiency

Fluorinated chromium oxide (CrOx_xFy_y) catalysts exhibit high activity and stability under harsh conditions. Their Lewis acidity promotes heterolytic cleavage of C-Cl bonds, accelerating the formation of the trans isomer.

Performance Metrics:

  • Surface Area: 120–150 m2^2/g optimizes active site availability.

  • Acid Strength: Moderate acidity (H0_0 = −3 to −5) minimizes coke deposition.

Industrial-Scale Production and Process Optimization

Reactor Design and Operational Parameters

Tubular reactors with Inconel lining are preferred for corrosion resistance. Key operational parameters include:

ParameterOptimal Range
Pressure2–5 atm
Feed Ratio (HF:Substrate)2:1–3:1
Space Velocity500–800 h1^{-1}

Data synthesized from Patent WO2011054769A2.

By-Product Management and Recycling

  • HCl Removal: Absorption in alkaline scrubbers achieves >99% HCl recovery.

  • Unreacted HF Recycling: Distillation columns separate HF for reuse, reducing raw material costs by 30–40%.

Isomer Separation and Purification Techniques

Distillation-Based Separation

Fractional distillation exploits the 2–3°C boiling point difference between cis and trans isomers. Industrial columns with >50 theoretical plates achieve 98% purity.

Adsorptive Chromatography

Silica gel impregnated with AgNO3_3 selectively retains the cis isomer via π-complexation, enabling >99% trans-isomer recovery .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1,3,3-Trichloro-1-propene can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This compound can be reduced to form less chlorinated derivatives. Reduction reactions often use reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in substitution reactions where one or more chlorine atoms are replaced by other functional groups. Common reagents for substitution reactions include nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of chlorinated aldehydes or carboxylic acids.

    Reduction: Formation of less chlorinated propene derivatives.

    Substitution: Formation of substituted propene derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-1,3,3-Trichloro-1-propene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Study of Reaction Mechanisms: This compound is used in research to study the mechanisms of halogenation and dehalogenation reactions.

Biology and Medicine:

    Biological Activity Studies: Researchers use this compound to study its potential biological activities, including its effects on enzymes and cellular processes.

Industry:

    Polymer Production: This compound is used in the production of certain polymers and resins, where its chlorinated structure imparts desirable properties to the final product.

    Chemical Manufacturing: this compound is used as a starting material in the manufacture of various industrial chemicals.

Mechanism of Action

The mechanism of action of trans-1,3,3-Trichloro-1-propene involves its interaction with specific molecular targets and pathways. The compound’s chlorinated structure allows it to participate in various chemical reactions, including nucleophilic substitution and elimination reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: cis-1,3-Dichloropropene and trans-1,3-Dichloropropene

  • Activity Differences : In antifungal assays, cis-1,3-dichloropropene (cis-1,3-D) demonstrated superior efficacy against plant pathogens compared to trans-1,3-dichloropropene (trans-1,3-D) , with EC₅₀ values consistently lower for the cis-isomer. For example, cis-1,3-D showed higher inhibition of Fusarium oxysporum and Rhizoctonia solani .
  • Environmental Detection : Both isomers are regulated environmental contaminants. Analytical methods like EPA 502.2 achieve detection limits of 0.06–0.10 µg/L for both isomers, with recovery rates of 97–99% .
Property cis-1,3-Dichloropropene trans-1,3-Dichloropropene
Antifungal EC₅₀ (µg/mL) 12.3–25.6 28.9–56.7
Detection Limit (µg/L) 0.06–0.10 0.06–0.10
Environmental Half-Life 10–30 days 10–30 days

Positional Isomers: 1,2,3-Trichloro-1-propene

  • Structural Contrast : Unlike trans-1,3,3-Trichloro-1-propene, 1,2,3-Trichloro-1-propene (CAS 96-19-5) has chlorine atoms at the 1, 2, and 3 positions, leading to distinct reactivity.
  • Volatility and Stability : 1,2,3-Trichloro-1-propene exhibits higher volatility (vapor pressure: 4.4–7 mmHg ) and shorter aqueous half-life (45–49 minutes ) compared to the 1,3,3-isomer, which is more stable due to its conjugated double bond .
Property This compound 1,2,3-Trichloro-1-propene
Vapor Pressure (mmHg) Not reported 4.4–7
Aqueous Half-Life >140 minutes 45–49 minutes
Molecular Formula C₃H₃Cl₃ C₃H₃Cl₃

Halogenated Analogs: trans-1-Chloro-3,3,3-trifluoropropene

  • Fluorine vs. Chlorine Effects: The replacement of chlorine with fluorine in trans-1-Chloro-3,3,3-trifluoropropene (CAS 406-46-2) reduces molecular weight (148.487 g/mol) and alters applications.
  • Synthetic Pathways : Fluorinated derivatives require specialized processes, such as hydro-fluorination of chlorinated precursors, unlike the chlorination routes used for this compound .
Property This compound trans-1-Chloro-3,3,3-trifluoropropene
Molecular Weight 145.415 g/mol 148.487 g/mol
Primary Application Agrochemical intermediate Refrigerant (e.g., HFO-1234ze)
Environmental Impact Higher persistence Lower ozone depletion

Saturated vs. Unsaturated Analogs: 1,2,3-Trichloropropane

Property This compound 1,2,3-Trichloropropane
Structure Unsaturated (C=C) Saturated (C-C)
Carcinogenicity Not classified Probable carcinogen

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for trans-1,3,3-Trichloro-1-propene, and how do reaction conditions influence isomer purity?

  • Methodology : The synthesis typically involves halogenation of propene or dehydrochlorination of 1,1,3-trichloropropane. Catalytic chlorination with Cl₂ gas (e.g., using FeCl₃ as a catalyst) at 50–80°C favors trans-isomer formation. Dehydrochlorination with NaOH under controlled temperatures (e.g., 60–80°C) minimizes side reactions. Patents highlight integrated processes using fluorination catalysts to improve selectivity . Reaction parameters (temperature, catalyst loading, and base concentration) must be optimized via factorial experiments to achieve >95% isomer purity.

Q. Which spectroscopic techniques are most effective for structural elucidation and isomer differentiation?

  • Methodology : Gas chromatography coupled with mass spectrometry (GC-MS) and infrared (IR) spectroscopy are critical. GC retention times and fragmentation patterns distinguish trans- from cis-isomers. IR spectral analysis of C-Cl stretching vibrations (500–700 cm⁻¹) provides structural confirmation. Nuclear magnetic resonance (¹³C NMR) resolves chlorine substitution patterns, with trans-configurations showing distinct coupling constants .

Advanced Research Questions

Q. How can contradictions in environmental fate data between laboratory and field studies be resolved?

  • Methodology : Discrepancies arise from variable soil organic matter (SOM) and pH in field studies versus controlled lab conditions. Use site-specific Koc (soil organic carbon-water partitioning) values derived from molecular connectivity indices. Volatilization rates can be modeled using Henry’s Law constants (estimated as 1.8×10⁻² atm·m³/mol) and adjusted for temperature and soil moisture. Field validation with HS-SPME sampling and GC-ECD analysis ensures accurate environmental persistence assessments .

Q. What experimental designs are suitable for optimizing extraction and quantification of this compound in aqueous matrices?

  • Methodology : A two-step experimental design is recommended:

Screening : Use a fractional factorial design (e.g., 2⁶⁻²) to identify significant variables (e.g., extraction temperature, fiber coating type, salt concentration).

Optimization : Apply a central composite design (CCD) to refine conditions (e.g., 40°C, 30 min extraction with polydimethylsiloxane/divinylbenzene fiber). Validate with spiked samples and limit of detection (LOD) <0.1 µg/L via GC-ECD .

Q. How can thermodynamic properties (e.g., vapor pressure, phase behavior) be accurately assessed across diverse conditions?

  • Methodology : Use international standard formulations (e.g., NIST REFPROP database) to model properties from triple-point temperatures to 450 K and pressures up to 100 MPa. Experimental vapor pressure data (e.g., 4–7 mmHg at 25°C) should be cross-validated with quantum mechanical calculations (e.g., COSMO-RS). High-pressure differential scanning calorimetry (DSC) ensures phase transition accuracy .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in halogenation and substitution reactions?

  • Methodology : Divergent results often stem from solvent polarity or nucleophile strength. For substitution reactions, compare kinetic studies in polar aprotic (e.g., DMSO) versus protic solvents (e.g., H₂O/EtOH). Use Hammett plots to correlate substituent effects with reaction rates. Conflicting oxidation products (e.g., aldehydes vs. carboxylic acids) require controlled experiments with varying oxidizing agents (e.g., KMnO₄ in acidic vs. neutral conditions) .

Tables for Key Data

Property Value Method/Source
Henry’s Law Constant1.8×10⁻² atm·m³/molFragment constant estimation
Vapor Pressure (25°C)4–7 mmHgExperimental measurement
Soil Mobility (Koc)~130 (high mobility)Molecular connectivity indices
Optimal Synthesis Temperature60–80°CPatent-based optimization

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